(2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
(2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a fluorophenyl group, and a thiophenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the fluorophenyl and thiophenylmethylidene groups through various coupling reactions. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique structure allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and ultimately resulting in its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- (2Z)-5-(4-bromophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of (2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C25H18FN3O2S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H18FN3O2S2/c1-15-21(23(30)28-18-6-3-2-4-7-18)22(16-9-11-17(26)12-10-16)29-24(31)20(33-25(29)27-15)14-19-8-5-13-32-19/h2-14,22H,1H3,(H,28,30)/b20-14- |
InChI Key |
ILOCTIOJPWVUHC-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CS3)/SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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